molecular formula C19H14N4O5 B5795327 N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No. B5795327
M. Wt: 378.3 g/mol
InChI Key: KONGEHZDDSWDRZ-RGVLZGJSSA-N
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Description

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as NBMPR, is a synthetic compound that has been extensively studied for its potential scientific research applications. This compound is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the uptake of nucleosides and nucleoside analogs in cells.

Mechanism of Action

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide inhibits hENT1 by binding to the transporter and preventing the uptake of nucleosides and nucleoside analogs. This inhibition can lead to a decrease in DNA synthesis and cell proliferation, which can be useful in the study of cancer cells and other diseases that involve abnormal cell proliferation.
Biochemical and Physiological Effects:
N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. Inhibition of hENT1 by N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide can lead to a decrease in the uptake of nucleosides and nucleoside analogs, which can affect DNA synthesis and cell proliferation. This inhibition can also lead to an increase in the extracellular concentration of nucleosides, which can have a variety of effects on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide is its potency as an inhibitor of hENT1. This potency allows for the use of lower concentrations of the compound in experiments, reducing the potential for off-target effects. However, N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has also been shown to have some limitations in lab experiments. For example, N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has a relatively short half-life, which can make it difficult to maintain consistent inhibition of hENT1 over extended periods of time.

Future Directions

There are several potential future directions for the study of N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more potent and selective inhibitors of hENT1. These inhibitors could be used to study the role of hENT1 in nucleoside transport and the effects of nucleoside analogs on cell proliferation. Another area of interest is the study of the effects of N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide on cellular signaling pathways. N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to increase the extracellular concentration of nucleosides, which could have a variety of effects on cellular signaling pathways. Finally, the study of N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide in animal models could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide involves the condensation of 6-nitro-1,3-benzodioxole-5-carboxaldehyde with 4-(1H-pyrrol-1-yl)benzohydrazide in the presence of acetic acid. The resulting product is a yellow crystalline powder with a melting point of 288-290°C.

Scientific Research Applications

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been extensively studied for its potential scientific research applications. One of the primary applications of N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide is in the study of nucleoside transporters. Nucleoside transporters play a crucial role in the uptake of nucleosides and nucleoside analogs in cells, which are essential for DNA synthesis and cell proliferation. N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to be a potent inhibitor of hENT1, which is the most abundant nucleoside transporter in human cells. This inhibition can be used to study the role of hENT1 in nucleoside transport and the effects of nucleoside analogs on cell proliferation.

properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c24-19(13-3-5-15(6-4-13)22-7-1-2-8-22)21-20-11-14-9-17-18(28-12-27-17)10-16(14)23(25)26/h1-11H,12H2,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONGEHZDDSWDRZ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)N4C=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)N4C=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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